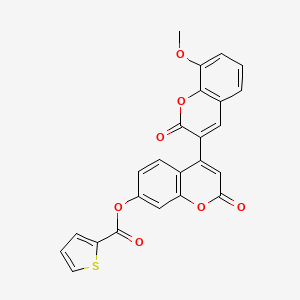

![molecular formula C20H17N3O3 B2505962 N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034577-31-4](/img/structure/B2505962.png)

N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that appears to be related to a class of dibenzo[1,4]dioxin-1-carboxamides. These compounds have been studied for their potential antitumor properties, particularly as DNA-intercalating agents that could be effective against various types of cancer, such as leukemia and lung carcinoma .

Synthesis Analysis

The synthesis of related dibenzo[1,4]dioxin-1-carboxamides involves the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods. However, the synthesis is not always regiospecific, and separation of regioisomers can be challenging. The synthesis process is crucial as it impacts the yield, purity, and the potential biological activity of the compounds .

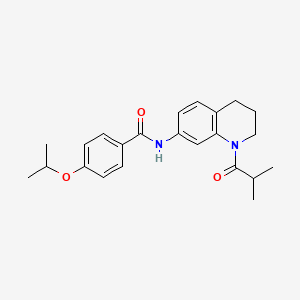

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is significant in determining their interaction with biological targets. For instance, the placement of substituents can greatly influence the activity and potency of these compounds. In the case of dibenzo[1,4]dioxin-1-carboxamides, substituents at the peri position to the carboxamide side chain enhance their antitumor activity .

Chemical Reactions Analysis

The chemical reactions involving dibenzo[1,4]dioxin-1-carboxamides and their interactions with biological systems are complex. These compounds are believed to act as DNA-intercalating agents, which means they can insert themselves between the base pairs of DNA, potentially interfering with processes such as DNA replication and transcription. This mechanism of action is similar to other antitumor agents, although some dibenzo[1,4]dioxin-1-carboxamides show lower levels of cross-resistance, suggesting alternative mechanisms may also be at play .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including solubility, stability, and reactivity, are essential for their biological activity and pharmacokinetics. The solid-state structures of related compounds have been analyzed through techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations, revealing that hydrogen bonding and π-interactions play a significant role in their stability and interactions .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide shows potential in the field of cancer research. A study by Lee et al. (1992) on dibenzo[1,4]dioxin-1-carboxamides, which share structural similarities with the compound , revealed that these compounds have in vitro and in vivo antitumor activity. They act as weakly binding DNA-intercalating agents, suggesting a mechanism of action different from classical DNA-intercalating antitumor agents. This makes them promising candidates in combating resistance mechanisms arising from topoisomerase II beta expression (Lee et al., 1992).

Antimicrobial and Antifungal Activity

Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showcasing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This indicates the potential use of this compound derivatives in developing new antimicrobial and antifungal agents (Alhameed et al., 2019).

Coordination Polymers and Sensing Applications

Kan and Wen (2017) reported the synthesis of a coordination polymer using a similar bipyridine derivative, highlighting its application as a dual functional fluorescent sensor for detecting hazardous environmental contaminants. This suggests that derivatives of this compound could be explored for environmental monitoring and safety applications (Kan & Wen, 2017).

Synthesis and Structural Studies

Several studies, like that of Jin, Lu, and Lu (1996), have focused on the synthesis and structural characterization of complexes involving bipyridine derivatives. These studies contribute to the fundamental understanding of the molecular structures and bonding modes of these compounds, which is essential for their potential applications in various fields, including material science and drug design (Jin, Lu, & Lu, 1996).

Wirkmechanismus

Target of Action

Many carboxamide derivatives, such as indole 2 and 3-carboxamides, are known to be strong enzyme inhibitors . They form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The presence of a carboxamide moiety in these derivatives is responsible for their unique inhibitory properties . They interact with their targets (enzymes and proteins) primarily through hydrogen bonding .

Pharmacokinetics

The structure of similar compounds allows for several modifications to optimize activity and pharmacokinetic profile .

Result of Action

The result of the action of similar compounds is the inhibition of the activity of certain enzymes and proteins . This can lead to a variety of effects depending on the specific targets involved.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-20(18-13-25-16-5-1-2-6-17(16)26-18)23-12-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h1-11,18H,12-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLURCMLKOYOYNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)

![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)